(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione
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Overview
Description
(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione is a chiral compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diacid chloride, followed by cyclization under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione: The non-chiral version of the compound, lacking the specific stereochemistry.
Pyrrolo[1,2-C]imidazole derivatives: Compounds with similar core structures but different substituents, which can influence their chemical and biological properties.
Uniqueness
(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione is unique due to its chiral nature, which can impart specific biological activity and selectivity. Its fused ring system also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H8N2O2 |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
(7aS)-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione |
InChI |
InChI=1S/C6H8N2O2/c9-5-1-4-2-7-6(10)8(4)3-5/h4H,1-3H2,(H,7,10)/t4-/m0/s1 |
InChI Key |
KFIDAKBCPVAUOD-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H]2CNC(=O)N2CC1=O |
Canonical SMILES |
C1C2CNC(=O)N2CC1=O |
Origin of Product |
United States |
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